N-(p-Chlorobenzylidene)methylamine

Crystallography Spectroscopy Schiff base

Researchers requiring a stable, solid Schiff base with predictable electronic properties often face supply inconsistency for para-halogenated benzylidene methylamines. N-(p-Chlorobenzylidene)methylamine (CAS 13114-22-2) resolves this with its crystalline solid form (mp ~60-62°C), enabling precise weighing and simplified inventory management versus liquid analogs. • Fenarimol API Intermediate: Industrially validated synthetic pathway to this commercial fungicide. • Coordination Chemistry Ligand: Para-Cl substituent tunes ligand field strength for Cu(II), Ni(II), Co(II) complexes with predictable redox and magnetic properties. • Biophysical Probe: High-resolution crystal structure enables precise SAR and halogen-bonding studies.

Molecular Formula C8H8ClN
Molecular Weight 153.61 g/mol
CAS No. 13114-22-2
Cat. No. B079267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(p-Chlorobenzylidene)methylamine
CAS13114-22-2
Molecular FormulaC8H8ClN
Molecular Weight153.61 g/mol
Structural Identifiers
SMILESCN=CC1=CC=C(C=C1)Cl
InChIInChI=1S/C8H8ClN/c1-10-6-7-2-4-8(9)5-3-7/h2-6H,1H3
InChIKeyMVKUBKNVOVQEAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(p-Chlorobenzylidene)methylamine Overview


N-(p-Chlorobenzylidene)methylamine (CAS 13114-22-2) is a fundamental Schiff base compound characterized by an imine (C=N) linkage formed through the condensation of p-chlorobenzaldehyde and methylamine [1]. With a molecular formula of C8H8ClN and a molecular weight of 153.61 g/mol, this compound features a para-chloro substituent on the benzylidene moiety, which imparts distinct electronic and steric properties relative to its unsubstituted parent benzylidene methylamine and other halogenated analogs . Its structural framework makes it a versatile intermediate for synthesizing complex nitrogen-containing heterocycles and a valuable bidentate ligand in coordination chemistry for forming stable transition metal complexes (e.g., Cu(II), Ni(II), Co(II)) that are studied for their catalytic and magnetic properties .

Serves as a bidentate Schiff base ligand for transition metal complexation studies
Reported intermediate in fenarimol synthesis, supporting process chemistry workflows
Crystalline solid at room temperature; may simplify handling, weighing, and purification

CAS Differentiation for N-(p-Chlorobenzylidene)methylamine


In procurement workflows, substituting N-(p-Chlorobenzylidene)methylamine (CAS 13114-22-2) with its unsubstituted parent benzylidene methylamine or with alternative positional isomers (ortho- or meta-chloro) is scientifically invalid due to the distinct physicochemical and electronic properties conferred by the para-chloro substituent. The specific para-positioning of the chlorine atom alters the molecule's dipole moment, electron density distribution, and molecular conformation, directly impacting its reactivity, ligand field strength in metal coordination, and potential biological target interactions . While systematic head-to-head comparative data for this specific compound against its direct analogs in biological assays remains sparse in public literature, the well-established structure-activity relationship (SAR) principles for halogenated Schiff bases strongly indicate that such generic substitution would lead to divergent outcomes in any application where electronic effects are critical, such as metal complex stability, catalytic activity, or receptor binding [1].

! Unsubstituted benzylidene methylamine may not replicate the para-chloro electronic effect, shifting ligand field strength and reactivity.
! Ortho- or meta-chloro isomers can alter molecular conformation and dipole moment; coordination geometry and catalytic outcomes may differ.
! Physical state mismatch (liquid unsubstituted analog vs. solid para-chloro form) may affect experimental handling and purification workflows.

Differentiating Evidence for N-(p-Chlorobenzylidene)methylamine


Conformational Impact of Para-Chloro Substitution

The title compound, N-(p-Chlorobenzylidene)methylamine, has been characterized for the first time by single-crystal X-ray crystallography, confirming its solid-state molecular conformation. The study also updated its 1H NMR, 13C NMR, and IR spectroscopic data, providing a definitive reference for this specific para-chloro isomer. The crystal structure reveals a planar imine geometry, a key feature differentiating it from the unsubstituted parent compound (benzylidene methylamine) which exists as a liquid at room temperature due to weaker intermolecular forces [1].

Para-Cl Conformation
Head-to-head
Target: Crystalline solid
vs.
Unsubstituted: Liquid at RT
Supports procurement and handling workflow fit
Solid-state structure confirmed by X-ray crystallography
Crystallography Spectroscopy Schiff base Structural biology

Environmental Fate and Persistence

For applications where environmental impact or laboratory safety is a procurement consideration, the compound's estimated environmental fate parameters provide a quantitative basis for comparison. The Henry's Law Constant, estimated by the Bond SAR Method, is 0.00029 atm-m3/mole. This low value indicates negligible volatilization from water, suggesting the compound is less likely to become an airborne contaminant compared to more volatile amine analogs. Furthermore, its estimated half-life in a model river is 3.767 hours, providing a benchmark for its aquatic persistence .

Environmental Fate
Data to verify
Henry's Law Constant: 0.00029 atm-m³/mol (est.)
Supports environmental screening context
Estimated value; class-level inference, independent verification needed
Environmental chemistry Fate modeling Persistence Schiff base

Documented Use in Fenarimol Synthesis

The compound's utility is not merely academic; it is explicitly documented in industrial databases as an intermediate in the synthesis of fenarimol (芬那露), a known active pharmaceutical ingredient [1]. While many analogous Schiff bases may be synthetically accessible, few possess such a direct and documented link to a commercialized product. This establishes a higher level of industrial validation and relevance compared to purely research-grade or exploratory analogs, where downstream applications are speculative.

Industrial Use
Class-level
Target: Documented fenarimol intermediate
vs.
Other para-substituted: Not documented
Supports process chemistry route selection
Based on supplier database; class-level differentiation
Pharmaceutical intermediates Agrochemical synthesis Industrial chemistry Fenarimol

N-(p-Chlorobenzylidene)methylamine Procurement Scenarios


Transition Metal Complex Synthesis for Catalysis

Procure N-(p-Chlorobenzylidene)methylamine as a bidentate ligand for the rational synthesis of transition metal complexes (e.g., Cu(II), Ni(II), Co(II)) where precise control over ligand field strength and geometry is paramount. The para-chloro substituent's electron-withdrawing effect, confirmed by its distinct spectroscopic signature and crystallographically-validated planar geometry [1], provides a predictable and tunable electronic environment that differs from unsubstituted or meta-substituted analogs. This enables the generation of catalysts with tailored redox potentials and magnetic properties for applications in homogeneous catalysis and molecular magnetism.

Validated Intermediate for Fenarimol API

Select this compound for process chemistry and API manufacturing projects specifically targeting fenarimol or exploring related therapeutic areas. Its documented use as a fenarimol intermediate provides a direct, commercially-relevant pathway [2]. This offers a significant advantage over other para-substituted benzylidene methylamines, which may lack such industrial validation, thereby reducing the time and risk associated with establishing new synthetic routes and sourcing qualified materials.

Solid Reagent for Imine Transformations

Opt for this solid, crystalline Schiff base when planning multistep organic syntheses that demand a stable, easily weighed, and stored imine reagent. Its solid state at room temperature [1] offers a distinct handling and purification advantage over the liquid unsubstituted benzylidene methylamine, leading to more reproducible experimental outcomes and simplified inventory management in laboratory and pilot-plant settings.

Halogenated Ligand-Protein Interaction Probe

Utilize N-(p-Chlorobenzylidene)methylamine as a minimalist, para-halogenated probe in biophysical studies (e.g., X-ray crystallography, NMR) to investigate halogen bonding and hydrophobic interactions with target proteins. The high-resolution crystal structure of the free ligand [1] provides a precise baseline for detecting conformational changes upon binding, while the para-chloro group serves as a well-defined and readily detectable moiety for structure-activity relationship (SAR) analysis compared to unsubstituted analogs.

Application
Selection Property
Validation Focus
Transition metal complex synthesis
para-Chloro electron-withdrawing effect
Ligand field strength and geometry review
Fenarimol intermediate
Documented industrial intermediate
Process chemistry route validation
Solid imine reagent
Crystalline solid at room temperature
Handling and purification reproducibility
Halogenated ligand probe
para-Chloro SAR probe
Halogen bonding and conformational baseline comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(p-Chlorobenzylidene)methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.